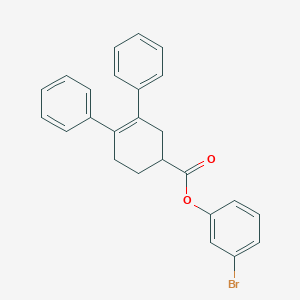
(3-Bromophenyl) 3,4-diphenylcyclohex-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromophenyl) 3,4-diphenylcyclohex-3-ene-1-carboxylate is an organic compound with a complex structure, featuring a bromophenyl group, two phenyl groups, and a cyclohexene ring with a carboxylate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromophenyl) 3,4-diphenylcyclohex-3-ene-1-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a bromophenyl boronic acid with a cyclohexene derivative under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the cyclohexene ring may be converted to a cyclohexanone derivative.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed in substitution reactions.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Bromophenyl) 3,4-diphenylcyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism of action of (3-Bromophenyl) 3,4-diphenylcyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the carboxylate group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also interfere with cellular pathways by binding to specific proteins or nucleic acids .
Comparison with Similar Compounds
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: A pyrazoline derivative with similar bromophenyl and phenyl groups.
Triazolo[4,3-a]pyrazine Derivatives: Compounds with nitrogen-containing heterocycles and similar structural features.
Uniqueness: (3-Bromophenyl) 3,4-diphenylcyclohex-3-ene-1-carboxylate is unique due to its combination of a bromophenyl group, two phenyl groups, and a cyclohexene ring with a carboxylate functional group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
62544-79-0 |
|---|---|
Molecular Formula |
C25H21BrO2 |
Molecular Weight |
433.3 g/mol |
IUPAC Name |
(3-bromophenyl) 3,4-diphenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C25H21BrO2/c26-21-12-7-13-22(17-21)28-25(27)20-14-15-23(18-8-3-1-4-9-18)24(16-20)19-10-5-2-6-11-19/h1-13,17,20H,14-16H2 |
InChI Key |
DQGWHIFJAYPNLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(CC1C(=O)OC2=CC(=CC=C2)Br)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid;[4-(hydroxymethyl)-9-methoxy-5-methylbenzo[f][1]benzofuran-3-yl]methanol](/img/structure/B14520426.png)
![1-(3,4-Dimethyl-6-phenylpyrazolo[3,4-c]pyrazol-2(6H)-yl)ethan-1-one](/img/structure/B14520428.png)
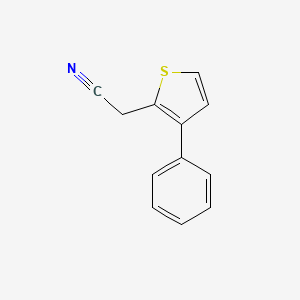
![9-Methyl-2-phenyl-6-(propan-2-yl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14520442.png)
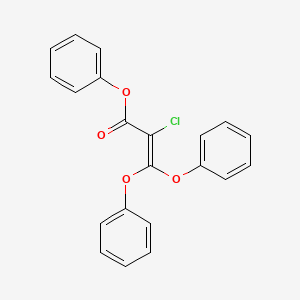
![2-[2-(2-Aminophenyl)hydrazinylidene]-4-chloronaphthalen-1(2H)-one](/img/structure/B14520464.png)

![[2,5-Dimethoxy-4-(propan-2-yl)phenyl]methanol](/img/structure/B14520474.png)
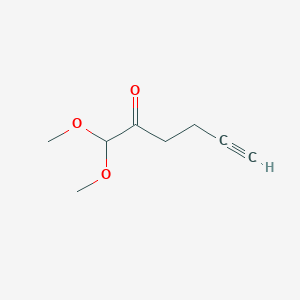
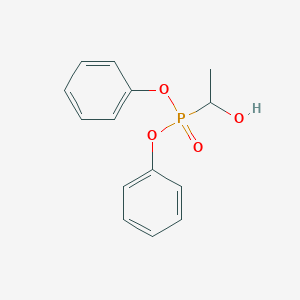
![[(2-Cyclohexylideneethoxy)methyl]benzene](/img/structure/B14520489.png)
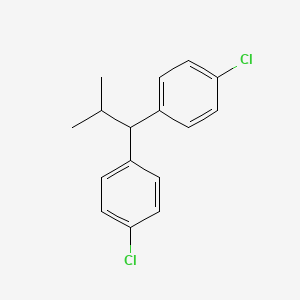

![3-[(1,3-Dithian-2-yl)methyl]-3-ethyloxan-2-one](/img/structure/B14520507.png)
